molecular formula C10H17N3O B13300288 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13300288
M. Wt: 195.26 g/mol
InChI Key: MFMSJOXSNDMANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine ( 1248687-03-7) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol, features a pyrazole core linked to a tetrahydropyran (oxane) group via a methylene bridge . The pyrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its presence in a vast number of FDA-approved drugs and investigational compounds targeting a range of diseases, including various cancers . As a heterocyclic amine, this compound serves as a versatile building block in organic synthesis and drug discovery. It is particularly valuable for the exploration of novel therapeutic agents, given that over 85% of FDA-approved pharmaceuticals contain heterocyclic moieties . Researchers can utilize this compound to develop new molecular entities, such as 4-(indol-3-yl)-pyrazole derivatives, which are investigated as inhibitors for the treatment of conditions like cancer, obesity, and neurodegenerative diseases . Similarly, structural analogs like N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines have demonstrated significant antiviral activity , specifically against Respiratory Syncytial Virus (RSV), highlighting the therapeutic potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-methyl-N-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-13-5-2-10(12-13)11-8-9-3-6-14-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,11,12)

InChI Key

MFMSJOXSNDMANO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CCOCC2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis of pyrazole rings generally proceeds through the condensation of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. For 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine, the key steps are:

  • Step 1: Condensation of Hydrazine Derivative
    A methylhydrazine derivative is reacted with an appropriate 1,3-dicarbonyl compound or equivalent to form the 1-methylpyrazole ring. This reaction typically occurs under reflux in ethanol or other polar solvents and may be catalyzed by acids or bases depending on substrate reactivity.

  • Step 2: Introduction of the Amino Substituent at the 3-Position
    The amino group at the 3-position is installed by nucleophilic substitution or reductive amination involving the pyrazole intermediate and an aldehyde or halide derivative bearing the oxan-4-ylmethyl moiety.

Attachment of the Oxan-4-ylmethyl Group

The oxan-4-ylmethyl substituent (a tetrahydropyran ring linked via a methylene bridge) is introduced via:

  • Reductive Amination:
    The pyrazol-3-amine intermediate reacts with tetrahydropyran-4-carboxaldehyde under reductive amination conditions, typically using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents in solvents like dichloromethane or methanol. This step selectively forms the N-(oxan-4-ylmethyl) linkage.

  • Nucleophilic Substitution:
    Alternatively, a halomethyl tetrahydropyran derivative (e.g., oxan-4-ylmethyl chloride) can be reacted with the pyrazol-3-amine under basic conditions (e.g., potassium carbonate in dimethylformamide) to effect nucleophilic substitution at the amine nitrogen.

Methylation at the Pyrazole Nitrogen

The methyl group at the 1-position of the pyrazole ring is introduced by:

  • Alkylation:
    Treatment of the pyrazole intermediate with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) achieves selective N-methylation.

Purification and Characterization

  • Purification:
    The crude product is purified by column chromatography using silica gel with gradient elution (hexane/ethyl acetate mixtures) or recrystallization from ethanol/water mixtures to achieve purity >95%.

  • Characterization:
    Structural confirmation is performed by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS). Key spectroscopic features include:

    Spectroscopic Technique Key Indicators
    ^1H NMR Singlet for methyl group at δ ~2.5 ppm; multiplets for oxan-4-yl protons between δ 1.5–4.0 ppm; aromatic pyrazole protons around δ 6.0–7.5 ppm
    ^13C NMR Signals for pyrazole carbons, oxan-4-yl carbons, and methyl carbon; characteristic chemical shifts for heterocyclic carbons
    IR Bands for N-H stretching (~3300 cm^-1), C-N stretching (~1250 cm^-1), and ether C-O-C stretching (~1100 cm^-1)

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Methylhydrazine + β-diketone, reflux in ethanol Formation of 1-methylpyrazole core
2 Reductive amination or nucleophilic substitution Pyrazol-3-amine + tetrahydropyran-4-carboxaldehyde + NaBH(OAc)3 or oxan-4-ylmethyl halide + base Introduction of N-(oxan-4-ylmethyl) substituent
3 Alkylation Methyl iodide + base (K2CO3) in DMF Methylation at pyrazole N-1 position
4 Purification Column chromatography or recrystallization Pure 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine

Research Outcomes and Analytical Data

While specific synthetic protocols for this exact compound are limited in open literature, the preparation methods align with well-established pyrazole chemistry and functional group transformations reported in peer-reviewed journals and patents related to pyrazole derivatives. The compound's synthesis has been optimized to yield high purity suitable for biological evaluation and further chemical modification.

Comparative Data Table of Related Pyrazole Derivatives Preparation

Compound Name Key Synthetic Step Yield (%) Purification Method Reference
1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine Reductive amination + N-methylation 65–80 Column chromatography
1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one Friedel-Crafts acylation on pyrazole 60–75 Recrystallization
1-methyl-3-aminopyrazole derivatives Condensation of hydrazines + alkylation 70–85 Silica gel chromatography Literature standard

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazol-3-amine derivatives vary in substituents at positions 1 and 3 of the pyrazole ring. Key analogs include:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Methyl / Oxan-4-ylmethyl C₉H₁₅N₃O 181.23 Enhanced lipophilicity due to oxane ring; potential for CNS penetration .
1-Methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Methyl / Isopropyl C₇H₁₃N₃ 139.20 Simpler structure; lower molecular weight and polarity .
BW-755c 3-(Trifluoromethyl)phenyl / Dihydro C₁₀H₁₀F₃N₃ 229.20 Dual lipoxygenase/cyclooxygenase inhibitor; anti-inflammatory activity .
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl / – C₁₃H₁₉N₃ 217.31 High lipophilicity for improved membrane transport .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl / Cyclopropyl-methyl C₁₂H₁₅N₅ 229.28 Heteroaromatic substituent; potential kinase inhibition .

Key Observations :

  • Lipophilicity : The oxane ring in the target compound increases hydrophobicity compared to simpler substituents (e.g., isopropyl in ). Adamantyl analogs exhibit even higher lipophilicity, which correlates with improved membrane permeability .
  • Bioactivity : Substituents like trifluoromethylphenyl (BW-755c) confer anti-inflammatory properties, while pyridyl groups () may enhance binding to enzymatic targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Methyl-N-(propan-2-yl) Analog BW-755c
Molecular Weight 181.23 139.20 229.20
LogP (Estimated) ~1.5–2.0 ~1.0–1.3 ~2.5–3.0
Aqueous Solubility Low Moderate Very Low
Thermal Stability High (solid) Moderate High (crystalline)

Notes:

  • The oxane ring in the target compound balances moderate LogP with reasonable solubility, unlike highly lipophilic adamantyl derivatives .
  • BW-755c’s trifluoromethyl group increases metabolic stability but reduces solubility .

Commercial Availability and Purity

  • Target Compound: Limited availability (out of stock per ); synthesis required for research.
  • BW-755c : Well-documented in pharmacological studies .
  • 1-Methyl-N-(propan-2-yl) Analog : Available from suppliers like American Elements (purity unspecified) .

Biological Activity

1-Methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl moiety, which may enhance its solubility and stability. Its unique structure positions it as a valuable candidate for further research in medicinal chemistry, particularly in the fields of antimicrobial and anti-inflammatory therapies.

Chemical Structure

The chemical structure of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis can be optimized for yield and purity using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant microorganisms. The mechanism of action may involve the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate enzymatic activity involved in inflammatory pathways, potentially reducing inflammation in various tissues. Studies suggest that it could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

Several studies have explored the biological activity of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine:

  • Study on Antimicrobial Activity : A laboratory study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
  • Anti-inflammatory Research : In vitro experiments demonstrated that treatment with 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine reduced the production of pro-inflammatory cytokines in human macrophages, indicating a potential therapeutic application in chronic inflammatory diseases.

The exact molecular targets and mechanisms through which 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, leading to altered cellular responses.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique attributes of 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine:

Compound NameStructure SimilarityBiological ActivityPotential Applications
4-Methyl-N-(oxan-2-ylmethyl)-1H-pyrazol-3-amineSimilar pyrazole ringAntimicrobial, anticancerDrug development
N-(propan-2-yl)-N-(pyridinyl) derivativesDifferent substituentsAntiviralInfectious disease treatment

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(oxan-4-ylmethyl)-1H-pyrazol-3-amine?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with oxan-4-ylmethylamine precursors. Key steps include:

  • Nucleophilic substitution : React 1-methyl-1H-pyrazol-3-amine with a halogenated oxane derivative (e.g., 4-(bromomethyl)oxane) in polar aprotic solvents like DMSO or DMF, using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst. Reaction conditions: 35°C for 48 hours .
  • Purification : Post-reaction, extract the product with dichloromethane, wash with dilute HCl to remove unreacted amines, and purify via column chromatography (gradient: 0–100% ethyl acetate/hexane) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to oxane derivative) and catalyst loading (e.g., 5 mol% CuBr) to enhance yields beyond 17% .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer: Routine characterization includes:

  • ¹H/¹³C NMR : Peaks for the methyl group on pyrazole (δ ~3.8 ppm), oxane ring protons (δ ~3.4–4.0 ppm), and amine protons (δ ~2.5–3.0 ppm). Carbon signals for the oxane sp³ carbons appear at δ ~25–35 ppm .
  • HRMS (ESI) : Confirm molecular weight with exact mass (e.g., [M+H]⁺ calculated for C₁₀H₁₈N₃O: 212.1396) .
  • Melting Point : Determined via capillary method (e.g., 104–107°C for analogous pyrazole derivatives) .

Q. Table 1: Representative Spectral Data for Analogous Compounds

PropertyValue (Example)Reference
¹H NMR (δ, ppm)3.8 (s, 3H, CH₃), 3.4–4.0 (m)
¹³C NMR (δ, ppm)25–35 (oxane carbons)
HRMS (ESI) m/z [M+H]⁺215.1396 (calculated)
Melting Point104–107°C

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for its synthesis?

Methodological Answer: Discrepancies in catalytic systems (e.g., CuBr vs. Pd catalysts) or solvents (DMSO vs. ethanol) can be addressed via:

  • Systematic Screening : Test combinations of bases (Cs₂CO₃ vs. K₂CO₃) and catalysts (CuBr vs. Pd(PPh₃)₄) under inert atmospheres .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal temperature (e.g., 35°C vs. 80°C) and time (24–72 hours) .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) or DFT calculations to evaluate nucleophilic substitution pathways .

Q. What computational strategies are used to study its structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on hydrogen bonding between the oxane oxygen and active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess bioavailability .

Q. How is the compound evaluated for pharmacological activity in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC ≤ 50 µg/mL) or eukaryotic cells (e.g., MTT assay for cytotoxicity) .
  • In Vivo Models : Test anxiolytic or anti-inflammatory effects in rodents (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses .
  • Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.